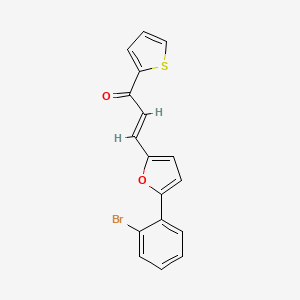

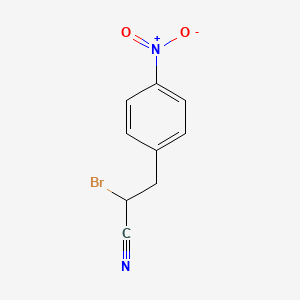

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-naphthol, which is an important starting material in various organic transformations due to its low cost, ease of handling, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1 . This suggests that the compound may undergo various chemical reactions involving these bonds.Aplicaciones Científicas De Investigación

Antimicrobial Properties : Naphthalen-1-yl-acetic acid derivatives have been synthesized and tested for antimicrobial activities. Studies indicate that compounds with specific substituents, such as o-bromo, methoxy, and hydroxy, exhibit notable antibacterial and antifungal activities (Narang et al., 2013).

Cognitive Enhancing Agents : Derivatives of naphthalene have been explored for their potential as cognitive enhancing agents. This includes research into compounds with antiamnestic and antihypoxic activities, which are evaluated by their ability to reverse amnesia and protect against hypoxia (Ono et al., 1995).

Antibacterial Activity : Studies on molecules like N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide have demonstrated good antibacterial activity. These findings are significant for the development of new antibacterial agents (Cai Zhi, 2010).

Synthesis of Bioactive Compounds : Research on the synthesis of mono- and difluoronaphthoic acids highlights the importance of aryl carboxamides, a group to which 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide belongs, in the creation of biologically active compounds (Tagat et al., 2002).

Dioxin Formation Studies : Investigations into the pyrolytic thermal degradation of brominated hydrocarbons like 2-bromophenol, which is structurally related to the compound , provide insights into the potential formation of hazardous combustion byproducts, including brominated dioxins (Evans & Dellinger, 2003).

Fluorescence Applications : The development of fluorescent derivatising reagents using compounds like 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to the compound , demonstrates potential applications in bioanalytical chemistry for detecting and analyzing amino acids (Frade et al., 2007).

Colorimetric Sensing : Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related, shows potential in colorimetric sensing of anions such as fluoride, highlighting applications in chemical detection and analysis (Younes et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAWXYXCOWNGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693751.png)

![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)

![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)

![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)